molecular formula C8HF3O3 B6615868 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione CAS No. 1982348-21-9

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione

Cat. No.: B6615868
CAS No.: 1982348-21-9
M. Wt: 202.09 g/mol
InChI Key: MCXWABSMXKULCY-UHFFFAOYSA-N
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Description

4,5,6-Trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated derivative of phthalic anhydride (1,3-dihydro-2-benzofuran-1,3-dione), where three hydrogen atoms on the aromatic ring are replaced by fluorine atoms at positions 4, 5, and 4. This substitution significantly alters its electronic and steric properties, making it distinct from non-fluorinated analogs.

Properties

IUPAC Name

4,5,6-trifluoro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF3O3/c9-3-1-2-4(6(11)5(3)10)8(13)14-7(2)12/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXWABSMXKULCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Manganese(III) Acetate-Mediated Radical Cyclization

The radical addition of trifluoromethyl-1,3-dicarbonyl compounds to alkenes, catalyzed by manganese(III) acetate, provides a robust pathway to fluorinated dihydrofuran intermediates. For instance, 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (1a ) reacts with 1-(2-thienyl)-1-cyclohexene (2a ) to yield bicyclic enol ethers (e.g., 3a ) in 35% yield. This method leverages Mn(III) to generate radicals that initiate cyclization, forming the dihydrofuran core.

Mechanistic Insights :

  • Radical Formation : Mn(III) oxidizes the 1,3-dicarbonyl compound, generating a trifluoromethyl radical.

  • Alkene Addition : The radical adds to the alkene, forming a stabilized intermediate.

  • Oxidation and Cyclization : Mn(III) further oxidizes the intermediate to a carbocation, which undergoes intramolecular cyclization to yield the dihydrofuran.

Substrate Scope and Limitations

Table 1 summarizes the reaction of trifluoromethyl-1,3-dicarbonyl compounds (1a–e ) with alkenes (2a–f ):

Entry1,3-Dicarbonyl (R)Alkene (Structure)ProductYield (%)
12-Thienyl (1a )1-(2-Thienyl)-cyclohexene (2a )3a 35
2Phenyl (1b )1-(2-Thienyl)-cyclohexene (2a )3b 32
32-Furyl (1c )1-(2-Thienyl)-cyclopentene (2b )3c 43

Yields are influenced by steric and electronic effects; electron-deficient alkenes (e.g., 2c–f ) enhance reactivity, achieving up to 83% yield (3f ).

Heteroannulation of Fluorinated Cyclohexenones with Benzoquinones

Acid-Catalyzed [3+2] Cycloaddition

Benzoquinone (BQ) derivatives undergo heteroannulation with fluorinated cyclohexenones under acidic conditions. For example, refluxing 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1b ) with BQ in PhMe/AcOH produces benzofuran derivatives via a [3+2] cycloaddition mechanism. This one-pot method simplifies multi-step syntheses, achieving 81% yield for analogous structures.

Key Observations :

  • Acid Role : Acetic acid protonates BQ, forming BQH⁺, which participates in the cycloaddition.

  • Redox Processes : Side products like hydroquinone suggest redox equilibria influence yield optimization.

Synthesis of Fluorinated Benzofuran-1,3-diones

Introducing fluorine substituents at positions 4,5,6 requires fluorinated precursors. For example, using 4-fluorophenyl-substituted alkenes (2c ) with 1a–e yields 5,5-bis(4-fluorophenyl)-dihydrofuran derivatives (e.g., 3h , 75% yield). Subsequent oxidation of the dihydrofuran to the 1,3-dione is achieved using Mn(OAc)₃ or other oxidants.

Post-Synthetic Fluorination Strategies

Electrophilic Fluorination

Late-stage fluorination of pre-formed benzofuran-1,3-diones using Selectfluor® or F-TEDA-BF₄ introduces fluorine atoms at vacant positions. However, the electron-withdrawing nature of the dione moiety deactivates the aromatic ring, necessitating harsh conditions that may compromise yield.

Directed Ortho-Fluorination

Directed metallation techniques (e.g., using LiTMP) enable regioselective fluorination. For instance, lithiation of 1,3-dihydro-2-benzofuran-1,3-dione followed by treatment with NFSI affords 4-fluoro derivatives, though achieving tri-substitution remains challenging.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Protons adjacent to the dione moiety (H-3a) resonate at δ 3.59–4.05 ppm (³J = 6.8–9.2 Hz).

  • ¹³C NMR : The carbonyl carbon appears as a quartet at δ 173.3–176.5 ppm (²JCF = 33.6–35.5 Hz), confirming trifluoromethyl substitution.

  • ¹⁹F NMR : CF₃ groups resonate at δ −76.05 ppm, while aromatic fluorines appear upfield (δ −113.52 ppm).

X-ray Crystallography

Single-crystal X-ray analysis of analog 3h confirms the dihydrofuran structure and fluorine substitution pattern .

Chemical Reactions Analysis

Types of Reactions

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzofuran carboxylic acids, while reduction can produce fluorinated benzofuran alcohols .

Scientific Research Applications

4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione with structurally related benzofuran-1,3-dione derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of Benzofuran-1,3-dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-F, 5-F, 6-F C₈HF₃O₃ ~196.08* Hypothesized enhanced thermal stability and electrophilicity due to trifluoro substitution.
Phthalic anhydride None C₈H₄O₃ 148.12 Widely used in polymer production (e.g., polyesters). Low toxicity, high reactivity.
5-Iodoisobenzofuran-1,3-dione 5-I C₈H₃IO₃ 274.01 High-purity API intermediate; iodine enhances halogen bonding in drug design.
4-Chlorophthalic anhydride 4-Cl C₈H₃ClO₃ 182.56 Used in dye synthesis; chlorine increases electrophilicity for nucleophilic reactions.
4-Bromophthalic anhydride 4-Br C₈H₃BrO₃ 227.01 Bromine’s bulkiness may hinder reactivity compared to Cl/F analogs.
4,7-Difluoroisobenzofuran-1,3-dione 4-F, 7-F C₈H₂F₂O₃ 184.10 Reduced steric hindrance compared to trifluoro analog; potential for asymmetric synthesis.
5,6-Dimethyltetrahydroisobenzofuran-1,3-dione 5-CH₃, 6-CH₃ (saturated) C₁₀H₁₂O₃ 180.20 Saturated ring reduces aromaticity; applications in catalysis or specialty polymers.

*Calculated based on atomic masses.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (F, Cl, Br, I): Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the carbonyl groups, enhancing reactivity in nucleophilic acyl substitution reactions. This property is critical in pharmaceutical intermediates (e.g., 5-iodo derivative in API synthesis) .
  • Trifluoro vs. Difluoro Substitution: The trifluoro derivative’s three fluorine atoms create a highly electron-deficient aromatic ring, likely improving thermal stability and resistance to oxidation compared to difluoro or non-fluorinated analogs .

Biological Activity

4,5,6-Trifluoro-1,3-dihydro-2-benzofuran-1,3-dione is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

PropertyValue
Common NameThis compound
CAS Number1982348-21-9
Molecular FormulaC₈H₃F₃O₃
Molecular Weight202.09 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects. Notably, its antiproliferative and antimicrobial properties have garnered attention in recent studies.

Antiproliferative Activity

Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated counterparts. A study focused on the synthesis of fluorinated compounds similar to this compound reported significant antiproliferative effects against various cancer cell lines including breast and colon cancer cells .

Key Findings:

  • The compound demonstrated IC50 values in the low micromolar range against tested cancer cell lines.
  • Mechanistic studies suggested that the antiproliferative activity may be mediated through apoptosis induction rather than direct inhibition of key metabolic enzymes.

Antimicrobial Properties

Another aspect of biological activity explored is the compound's antimicrobial properties. In vitro assays have shown that it exhibits moderate inhibitory effects against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study:
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values were determined to be approximately 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
  • The compound was found to disrupt bacterial cell membrane integrity as evidenced by increased permeability assays.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its fluorine substituents may enhance lipophilicity and facilitate better interaction with cellular membranes and proteins involved in signaling pathways related to cell proliferation and survival.

Q & A

Q. What are the recommended synthetic routes for 4,5,6-trifluoro-1,3-dihydro-2-benzofuran-1,3-dione?

A practical approach involves halogenation of the parent compound, 1,3-dihydro-2-benzofuran-1,3-dione (phthalic anhydride analog), using fluorinating agents. For example:

  • Step 1 : Start with the unsubstituted benzofuran-dione core.
  • Step 2 : Introduce fluorine atoms at positions 4, 5, and 6 via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies. Fluorinating agents like Selectfluor or XeF₂ under controlled conditions may be employed, as seen in analogous halogenation of tetrachlorophthalic anhydride .
  • Step 3 : Purify using column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Validate purity via HPLC or melting point analysis .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Use a combination of spectroscopic and computational methods:

  • NMR : Compare 1^1H and 19^{19}F NMR spectra with predicted shifts from density functional theory (DFT) models. Fluorine substitution induces distinct deshielding effects in aromatic regions .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₈HF₃O₃).
  • X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles with structurally related compounds like tetrachlorophthalic anhydride .

Q. What solvents and conditions are optimal for handling this compound?

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and electron-deficient nature.
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the anhydride moiety. Avoid prolonged exposure to moisture, as hydrolysis may yield trifluorinated phthalic acid derivatives .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence reactivity in Diels-Alder reactions?

The 4,5,6-trifluoro substitution enhances the electrophilicity of the anhydride ring, accelerating reactions with dienes. Key considerations:

  • Kinetic Studies : Monitor reaction rates under varying temperatures (e.g., 25–80°C) using UV-Vis spectroscopy. Compare with non-fluorinated analogs to quantify rate enhancement .
  • Regioselectivity : Fluorine’s meta-directing effects may alter adduct regiochemistry. Computational modeling (e.g., DFT) predicts transition states and orbital interactions .

Q. What strategies resolve conflicting spectral data for fluorinated benzofuran-dione derivatives?

  • Cross-Validation : Combine 13^{13}C DEPT NMR with 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, 19^{19}F-1^1H HOESY can clarify spatial proximity of fluorine atoms to protons .
  • Isotopic Labeling : Synthesize 18^{18}O-labeled analogs to track hydrolysis pathways and validate mass spectral fragmentation patterns .

Q. How can computational chemistry predict the compound’s stability under thermal stress?

  • Thermogravimetric Analysis (TGA) : Experimentally measure decomposition temperatures (Td).
  • Molecular Dynamics (MD) Simulations : Model thermal degradation pathways using software like Gaussian or ORCA. Compare activation energies (Ea) for anhydride ring-opening vs. fluorine loss .

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